molecular formula C16H13Br2ClN2O4 B11561574 N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide

N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide

Cat. No.: B11561574
M. Wt: 492.5 g/mol
InChI Key: BHYAIPPYFHOKKB-IFRROFPPSA-N
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Description

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes multiple halogen substituents and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Halogenation: Introduction of bromine and chlorine atoms into the aromatic rings.

    Condensation: Formation of the hydrazide linkage through the reaction of hydrazine derivatives with aldehydes or ketones.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methoxyphenoxy)acetohydrazide: Similar structure but with different halogen substituents.

    N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-hydroxyphenoxy)acetohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide is unique due to its specific combination of halogen substituents and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13Br2ClN2O4

Molecular Weight

492.5 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(4-bromo-2-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H13Br2ClN2O4/c1-24-14-5-10(17)2-3-13(14)25-8-15(22)21-20-7-9-4-11(19)6-12(18)16(9)23/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+

InChI Key

BHYAIPPYFHOKKB-IFRROFPPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O

Origin of Product

United States

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